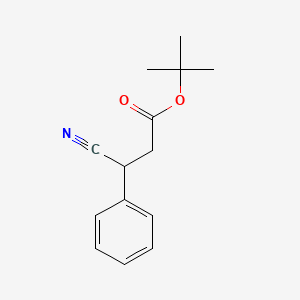

Tert-butyl 3-cyano-3-phenylpropanoate

Description

Tert-butyl 3-cyano-3-phenylpropanoate is a specialized organic ester featuring a cyano (-CN) group and a phenyl substituent on the central carbon of the propanoate backbone, with a tert-butyl ester group at the terminal position. This compound is of significant interest in synthetic chemistry due to its dual functional groups, which enable diverse reactivity pathways. The tert-butyl group enhances steric protection of the ester, improving stability during synthetic processes, while the cyano group serves as a versatile handle for further transformations, such as reductions to amines or participation in nucleophilic additions.

Properties

IUPAC Name |

tert-butyl 3-cyano-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-14(2,3)17-13(16)9-12(10-15)11-7-5-4-6-8-11/h4-8,12H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGMVZSOFQSFATG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C#N)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of Tert-butyl 3-cyano-3-phenylpropanoate

General Synthetic Strategy

The synthesis of this compound generally involves the alkylation or acylation of cyanoacetate derivatives with benzoyl or phenyl-containing electrophiles, followed by esterification with tert-butanol or introduction of the tert-butyl ester group. The key transformations include:

- Formation of cyano-substituted β-ketoesters via reaction of cyanoacetate salts with acid chlorides or benzoyl derivatives.

- Use of tert-butyl cyanoacetate as a starting material or introduction of the tert-butyl ester moiety through esterification or transesterification.

- Control of reaction conditions to optimize yield and purity.

Specific Preparation Procedures

Magnesium Chloride/Triethylamine Mediated Acylation (RSC Supplementary Data)

One robust method involves the reaction of tert-butyl cyanoacetate with benzoyl chloride derivatives in the presence of magnesium chloride and triethylamine in dry acetonitrile at 0 °C under nitrogen atmosphere. The procedure is as follows:

- Mix tert-butyl cyanoacetate (1 equiv) with magnesium chloride (1 equiv) in dry acetonitrile at 0 °C.

- Slowly add triethylamine (2 equiv) and stir for 30 minutes.

- Add benzoyl chloride (1 equiv) and stir for 1 hour at 0 °C, then allow the reaction to proceed overnight at room temperature.

- Quench with 5N HCl, extract with ethyl acetate, wash with brine, dry, filter, and concentrate.

- Purify the crude product by silica gel column chromatography using ethyl acetate/hexanes as eluent.

This method yields this compound derivatives in good yields (~85%) as light yellow solids with melting points around 70–72 °C. Characterization by ^1H and ^13C NMR confirms the structure, with characteristic signals for the tert-butyl group at δ ~1.59 ppm (singlet, 9H) and cyano and carbonyl carbons in the ^13C NMR spectrum.

Phase-Transfer Catalyzed Alkylation of Phthalide 3-Carboxylic Esters (ACS Journal)

An alternative approach uses phase-transfer catalysis for enantioselective alkylation of phthalide 3-carboxylic esters, which can be adapted for the synthesis of this compound derivatives:

- The phthalide ester (tert-butyl ester) is treated with alkyl bromides in the presence of a chiral phase-transfer catalyst and aqueous cesium carbonate.

- The reaction is conducted in toluene at room temperature with vigorous stirring.

- After completion, acid quenching and organic extraction afford the alkylated product.

- Purification by flash chromatography yields the desired compound as white solids.

Though primarily used for phthalide derivatives, this method demonstrates the utility of phase-transfer catalysis in synthesizing tert-butyl cyano-substituted esters with potential enantioselectivity.

Esterification of 3-Cyano-3-Phenylpropanoic Acid with tert-Butanol

Another classical method involves the esterification of 3-cyano-3-phenylpropanoic acid with tert-butanol under acidic conditions:

- The acid is dissolved in anhydrous dichloromethane or toluene.

- tert-Butanol and an acid catalyst such as sulfuric acid or p-toluenesulfonic acid are added.

- The mixture is refluxed with removal of water (Dean-Stark apparatus) to drive esterification.

- The reaction mixture is cooled, washed, and concentrated.

- The ester is purified by chromatography or recrystallization.

This method is straightforward but may require longer reaction times and careful control of conditions to prevent side reactions.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The magnesium chloride/triethylamine mediated acylation is widely reported as an efficient method for preparing this compound derivatives, offering good yields and straightforward purification.

- Phase-transfer catalysis offers an advanced approach for enantioselective synthesis, though it is more applicable when chiral induction is desired.

- Esterification remains a viable method when the acid precursor is readily available; however, it may be less efficient due to equilibrium limitations and longer reaction times.

- Characterization data consistently show the tert-butyl group as a singlet near 1.5–1.6 ppm in ^1H NMR and characteristic carbonyl and cyano signals in ^13C NMR.

- Purification is typically achieved by silica gel chromatography using ethyl acetate/hexanes mixtures, with Rf values around 0.4–0.5 reported.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-cyano-3-phenylpropanoate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

Hydrolysis: 3-cyano-3-phenylpropanoic acid.

Reduction: 3-amino-3-phenylpropanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-cyano-3-phenylpropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-cyano-3-phenylpropanoate involves its reactivity with various chemical reagents. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The ester group can undergo hydrolysis, leading to the formation of carboxylic acids. These reactions are facilitated by the electronic properties of the tert-butyl and phenyl groups, which influence the compound’s reactivity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Functional Group Variations

Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison

Reactivity and Stability

- Cyano Group vs. Amino Group: The cyano substituent in the target compound is electron-withdrawing, enhancing electrophilicity at the β-carbon, whereas the amino group in analogs (e.g., tert-butyl (3R)-3-amino-3-phenylpropanoate) is electron-donating, favoring nucleophilic reactivity. This distinction makes the cyano derivative more suited for conjugate additions or reductions (e.g., to form amines), while amino analogs are ideal for amide bond formation .

- Fluorinated Derivatives: Fluorine atoms in compounds like C₂₀H₁₈F₇NO₂ increase electronegativity and metabolic stability, making them valuable in agrochemicals and drugs requiring prolonged activity .

- Thiophene-Containing Analogs: The thiophene ring in TERT-BUTYL 3-[5-(2-AMINO-ETHYL)-THIOPHEN-3-YL]-PROPIONATE introduces sulfur-based heterocyclic chemistry, enabling π-stacking interactions in materials or receptor binding in pharmaceuticals .

Q & A

Q. How can researchers design biological activity studies for this compound derivatives, and what mechanistic hypotheses should be tested?

- Methodological Answer : Use structure-activity relationship (SAR) studies by modifying the phenyl or cyano groups. Assay cytotoxicity (e.g., MTT) and enzyme inhibition (e.g., fluorogenic substrates). ’s exploration of fluorinated tert-butyl compounds in medicinal chemistry provides a model for probing anti-inflammatory or anticancer mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.